molecular formula C15H14ClN5O2 B2884081 4-chloro-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)butanamide CAS No. 899996-12-4

4-chloro-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)butanamide

Cat. No.: B2884081
CAS No.: 899996-12-4
M. Wt: 331.76
InChI Key: SYPPSSSIUSMIKR-UHFFFAOYSA-N
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Description

4-chloro-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)butanamide is an organic compound notable for its unique structural framework

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 4-chloro-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)butanamide typically involves multi-step organic synthesis:

  • Formation of the Pyrazolo[3,4-d]pyrimidine Core: : This step often involves the condensation of hydrazine derivatives with α,β-unsaturated carbonyl compounds to form the pyrazole ring, followed by further cyclization with appropriate reagents to construct the pyrimidine ring.

  • Chlorination: : Introduction of the chlorine atom is typically achieved through nucleophilic substitution reactions using chlorinating agents such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).

  • Coupling Reaction: : The final product is often synthesized by coupling the chlorinated intermediate with the appropriate butanamide derivative under conditions that facilitate amide bond formation, such as using coupling reagents like dicyclohexylcarbodiimide (DCC) or carbonyldiimidazole (CDI).

Industrial Production Methods: Industrial-scale production of this compound would likely involve optimization of the aforementioned synthetic steps to ensure high yield and purity, possibly utilizing automated and continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions:

  • Substitution Reactions:

  • Oxidation and Reduction: : The compound's functional groups, such as the amide and pyrazolo-pyrimidine rings, can participate in oxidation and reduction reactions, modifying its chemical properties.

  • Hydrolysis: : The amide bond can be hydrolyzed under acidic or basic conditions, leading to the breakdown of the compound.

Common Reagents and Conditions:
  • Chlorination: : Thionyl chloride (SOCl₂), phosphorus pentachloride (PCl₅)

  • Oxidation: : Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)

  • Reduction: : Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

  • Hydrolysis: : Acidic (HCl, H₂SO₄) or basic (NaOH, KOH) aqueous solutions

Major Products: The reaction products will vary depending on the reaction conditions and reagents used. For instance, substitution reactions might introduce different functional groups, while hydrolysis will result in the decomposition into smaller fragments.

Scientific Research Applications

Chemistry: In synthetic chemistry, this compound can serve as a versatile building block for the development of novel heterocyclic systems due to its reactive sites and structural complexity.

Biology: Biologically, it is studied for its potential as a pharmacophore—a molecular framework that can be modified to create a wide range of biologically active molecules, which might exhibit antimicrobial, antifungal, or anticancer properties.

Medicine: In medicinal chemistry, its derivatives are investigated for potential therapeutic properties. It could be modified to target specific enzymes or receptors, potentially leading to new drug candidates for various diseases.

Industry: Industrially, compounds like 4-chloro-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)butanamide are of interest in the development of advanced materials, such as organic semiconductors or polymer additives.

Mechanism of Action

The exact mechanism of action will depend on the specific application and derivatives of the compound. Typically, it could act by interacting with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. These interactions can lead to altered signaling pathways or biochemical reactions within cells.

Comparison with Similar Compounds

Similar Compounds:

  • 4-chloro-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)butanamide vs. 4-chloro-N-(4-oxo-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)butanamide: : The methyl-substituted analog might exhibit different solubility or bioavailability.

  • This compound vs. 4-bromo-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)butanamide: : The bromine-substituted analog might show variations in reactivity and binding affinity due to the different halogen.

Uniqueness: The unique combination of the pyrazolo-pyrimidine core with the 4-chloro substituent and butanamide moiety grants it distinctive chemical properties, making it a valuable candidate for developing novel compounds with diverse applications.

By understanding its preparation, reactivity, applications, and mechanism of action, researchers can leverage this compound to advance knowledge and innovation in various scientific fields.

Properties

IUPAC Name

4-chloro-N-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClN5O2/c16-8-4-7-13(22)19-20-10-17-14-12(15(20)23)9-18-21(14)11-5-2-1-3-6-11/h1-3,5-6,9-10H,4,7-8H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYPPSSSIUSMIKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)NC(=O)CCCCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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